2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Overview
Description
“2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is a derivative of tetrahydroquinoline . Tetrahydroquinolines are a large group of natural products that have been targeted by many research groups due to their abundance in natural products and notable biological activity .
Synthesis Analysis
The synthesis of highly substituted tetrahydroquinolines has been reported using a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Chemical Reactions Analysis
Tetrahydroquinolines have been synthesized through various reactions, including the Knoevenagel condensation, aza-Michael–Michael addition, and others . These reactions are valuable for generating 1,2,3,4-tetrahydroquinoline skeletons with various substitution groups .
Scientific Research Applications
Metabolic Study
The compound has been studied for its metabolism in various species, such as mice, rats, rabbits, and monkeys. Research by Kaye and Woolhouse (1972) in "Xenobiotica; the fate of foreign compounds in biological systems" highlighted its conversion to a 6-hydroxymethyl analogue with greater schistosomicidal activity in vivo than the parent drug. Oxidation at the 2- and/or 6-positions to give carboxylic acid derivatives was observed, although these metabolites showed no biological activity (Kaye & Woolhouse, 1972).
Synthesis and Enantiopurity
A study on the efficient synthesis of enantiopure 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, useful in the synthesis of modulators of nuclear receptors, was conducted by Forró et al. (2016) in "Tetrahedron-asymmetry." The research describes using Candida antarctica lipase B for dynamic kinetic hydrolysis to achieve enantiomeric excess greater than 99% (Forró et al., 2016).
Diastereoselective Synthesis
Bunce et al. (2001) in "The Journal of organic chemistry" developed a diastereoselective synthesis method for 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters. Their method involves alkylation, ozonolysis, and catalytic hydrogenation, resulting in high yields of single diastereomers (Bunce et al., 2001).
Opioid Receptor Binding
The compound has been proposed as a mimic of tyrosine conformation in opioid ligands, showing significant receptor binding to mu and delta opioid receptors. This was demonstrated in a study by Sperlinga et al. (2005) in "Bioorganic & medicinal chemistry letters" (Sperlinga et al., 2005).
Conjugate Addition/Claisen-type Condensation
Kobayashi et al. (2003) in "Bulletin of the Chemical Society of Japan" discovered a magnesium amide-induced sequential conjugate addition/Claisen-type condensation that provides access to 4-hydroxy-1,2-dihydroquinoline-3-carboxylate derivatives and 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates (Kobayashi et al., 2003).
Mechanism of Action
Target of Action
Similar compounds such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline have been shown to interact with the antioxidant system, nadph-generating enzymes, and chaperones .
Mode of Action
Related compounds have been shown to affect the functioning of the antioxidant system, the activity of nadph-generating enzymes and chaperones, and the level of apoptotic processes .
Biochemical Pathways
Similar compounds have been shown to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis .
Result of Action
Related compounds have been shown to decrease oxidative stress, recover antioxidant enzyme activities and nadph-generating enzyme function, and decrease apoptosis intensity .
Properties
IUPAC Name |
2-hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-4,8,10,12-13H,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGAWZSNPBFKST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(CC2C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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